![molecular formula C8H13NO3 B13511634 rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B13511634.png)
rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid: is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by its unique structure, which includes a fused bicyclic system containing both furan and pyridine rings
Preparation Methods
The synthesis of rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of microwave-assisted synthesis, which is known for its efficiency and high yield. This method typically involves the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with a variety of piperazine derivatives under solvent-free conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the pyridine ring allows it to interact with enzyme active sites, where it can be protonated to provide resonance stabilization of carbanionic intermediates . This interaction is crucial for its biological activity and therapeutic potential.
Comparison with Similar Compounds
rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid can be compared with other similar compounds, such as:
- rac-(4aR,7aS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid
- Various antibacterial fluoroquinolone compounds
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique structure of this compound, particularly the fused bicyclic system, distinguishes it from other compounds and contributes to its unique properties and applications.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(4aS,7aS)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c10-7(11)8-2-1-3-9-6(8)4-12-5-8/h6,9H,1-5H2,(H,10,11)/t6-,8-/m1/s1 |
InChI Key |
CLMPYMUQKMPYGD-HTRCEHHLSA-N |
Isomeric SMILES |
C1C[C@]2(COC[C@H]2NC1)C(=O)O |
Canonical SMILES |
C1CC2(COCC2NC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


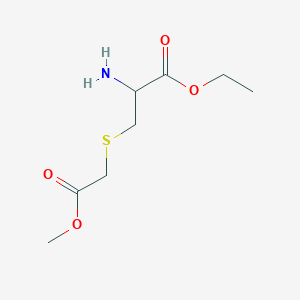
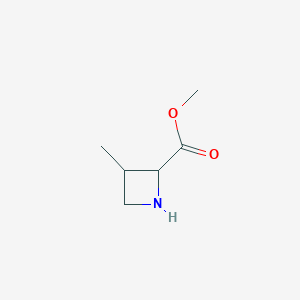
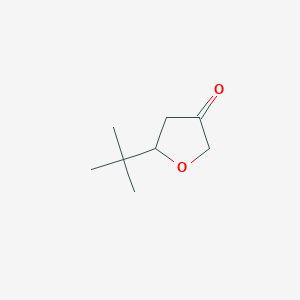

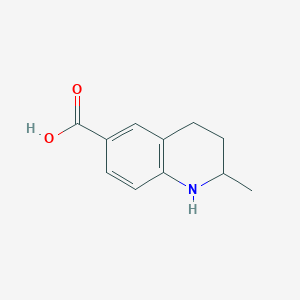
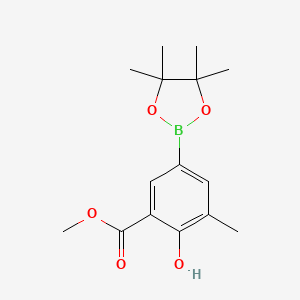
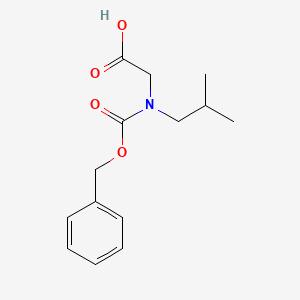
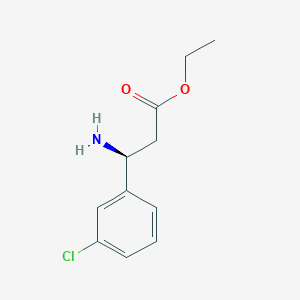
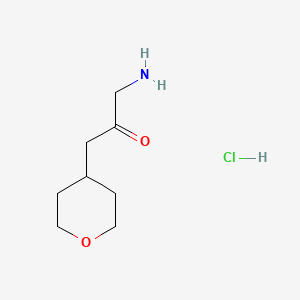
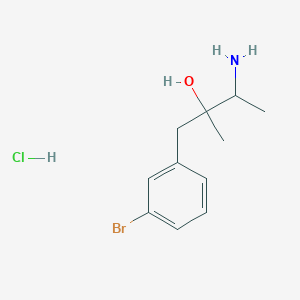
![3,9-Diazabicyclo[4.2.1]nonane](/img/structure/B13511623.png)
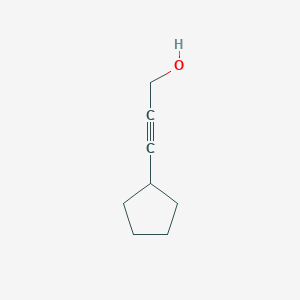
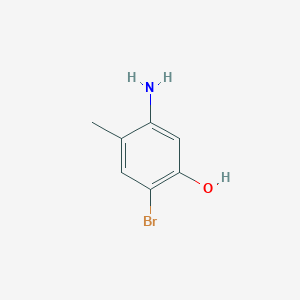
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13511643.png)
